molecular formula C18H14FN3O3 B1450827 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol CAS No. 574745-76-9

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol

Cat. No.: B1450827
CAS No.: 574745-76-9
M. Wt: 339.3 g/mol
InChI Key: BNDMWBMVOITFQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative, 4-fluoro-2-methyl-1H-indole. This is achieved through a series of reactions including halogenation and methylation.

    Coupling Reaction: The indole derivative is then coupled with 6-methoxyquinazolin-7-ol using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely. Additionally, solvent recycling and waste minimization strategies are employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, reduced indole derivatives, and substituted indole derivatives .

Scientific Research Applications

Cancer Treatment

Cediranib has been extensively studied for its anti-cancer properties, particularly in the treatment of various solid tumors. Its ability to inhibit angiogenesis (the formation of new blood vessels) makes it a valuable candidate in cancer therapy.

Cancer Type Clinical Trials Outcome
Non-Small Cell Lung CancerPhase II (NCT00664810)Improved progression-free survival
Colorectal CancerPhase III (NCT00536211)Significant tumor reduction
Ovarian CancerPhase II (NCT00883138)Enhanced overall survival

Targeted Therapy

Recent studies have highlighted Cediranib's role in targeted therapies, particularly for tumors with specific genetic mutations. For instance, it has shown efficacy against tumors with mutations in the FGFR pathway, which are common in urothelial carcinoma .

Combination Therapies

Cediranib is often evaluated in combination with other therapeutic agents to enhance its efficacy. For example:

  • With Chemotherapy : Studies indicate that combining Cediranib with standard chemotherapeutics can lead to improved outcomes in patients with advanced malignancies.
  • With Immune Checkpoint Inhibitors : There is ongoing research into the synergistic effects of Cediranib when used alongside immune checkpoint inhibitors, aiming to boost immune response against tumors.

Case Study 1: Non-Small Cell Lung Cancer

A clinical trial involving Cediranib demonstrated significant improvements in progression-free survival among patients with advanced non-small cell lung cancer. The study highlighted the compound's ability to reduce tumor vascularization effectively.

Case Study 2: Ovarian Cancer

In a Phase II trial focused on patients with recurrent ovarian cancer, Cediranib was administered as a monotherapy. Results showed a notable increase in overall survival rates compared to historical controls.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol involves the inhibition of tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell division and growth. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells. The molecular targets include vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR) .

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol
  • CAS No.: 574745-76-9
  • Molecular Formula : C₁₈H₁₄FN₃O₃
  • Molecular Weight : 339.32 g/mol
  • Key Features :
    • Quinazoline core substituted with a methoxy group at position 6 and a hydroxyl group at position 5.
    • Indole moiety with a fluoro substituent at position 4 and a methyl group at position 2.
    • Demonstrated activity as a kinase inhibitor targeting VEGFR2/3, FGFR1-4, PDGFRα/β, and c-Kit .

Pharmacological Relevance :
This compound serves as a critical intermediate in the synthesis of anlotinib (AL3818), a multi-target tyrosine kinase inhibitor (TKI) approved in China for advanced cancers . Its structural features enhance binding to ATP pockets of receptor tyrosine kinases (RTKs), suppressing tumor angiogenesis and growth .

Comparison with Structural Analogs

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties

Compound Name Key Structural Differences Primary Targets IC₅₀/Potency Data Clinical Status References
Target Compound 6-methoxy, 7-hydroxy quinazoline; 4-fluoro-2-methyl indole VEGFR2/3, FGFR1-4, PDGFRα/β, c-Kit Preclinical data (anlotinib precursor) Intermediate for AL3818
Anlotinib (AL3818) Cyclopropanamine substituent at quinazoline-7-oxy VEGFR2/3, FGFR1-4, PDGFRα/β, c-Kit Phase III trials: PFS improvement in NSCLC Approved in China (2018)
BMS-540215 Pyrrolo[2,1-f][1,2,4]triazine core instead of quinazoline VEGFR2 IC₅₀ = 0.6 nM (VEGFR2) Preclinical (discontinued)
Brivanib Alaninate Prodrug of BMS-540215; esterified alanine group VEGFR2, FGFR1 Phase III trials in HCC (limited efficacy) Discontinued
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol Chloro-fluoro-phenylamino substituent at position 4 EGFR, HER2 IC₅₀ = 8 nM (EGFR) Preclinical
Quinazoline-Triazole Hybrids Triazole-methoxyquinazoline derivatives Antibacterial targets MIC = 2–8 µg/mL (vs. S. aureus) Preclinical

Pharmacokinetic and Selectivity Comparisons

  • Anlotinib vs. Target Compound :
    Anlotinib, derived from the target compound, exhibits improved oral bioavailability and prolonged half-life (4–5 days) due to its cyclopropanamine substituent, enabling once-daily dosing . The parent compound lacks this pharmacokinetic optimization.
  • BMS-540215 vs. Brivanib Alaninate: BMS-540215 (IC₅₀ = 0.6 nM for VEGFR2) shows higher selectivity for VEGFR2 than brivanib, which inhibits both VEGFR2 and FGFR1.
  • EGFR-Targeting Analogs: The chloro-fluoro-phenylamino analog (CAS 184475-71-6) exhibits EGFR inhibition (IC₅₀ = 8 nM) but lacks multi-target activity compared to the indole-quinazoline hybrid .

Toxicity and Side Effects

  • Anlotinib : Common adverse effects include hypertension (20–30% incidence), hand-foot syndrome, and fatigue, attributed to its broad kinase inhibition .
  • Brivanib : Higher incidence of hypertension and proteinuria than anlotinib, leading to trial discontinuation .
  • Target Compound: Limited toxicity data, but its role as an intermediate suggests lower direct clinical exposure .

Biological Activity

4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, also known as CEDI-009, is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. The compound's structure features a quinazolinone core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.

  • Molecular Formula: C18H14FN3O3
  • CAS Number: 574745-76-9
  • Molar Mass: 339.32 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of vascular endothelial growth factor receptor (VEGFR) kinase. VEGFR plays a crucial role in angiogenesis, which is the formation of new blood vessels from pre-existing ones—a process that is often hijacked by tumors for their growth and metastasis.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the indole and quinazolinone moieties can significantly impact the compound's potency and selectivity against various kinases. For instance:

  • Substitution at the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core enhances kinase selectivity and reduces off-target effects .
  • The presence of a methoxy group at the 6-position has been associated with improved pharmacokinetic properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against VEGFR2 kinase. The compound's IC50 values indicate strong potency in blocking VEGFR-mediated signaling pathways, which are critical for tumor growth and survival.

In Vivo Studies

Preclinical studies utilizing human tumor xenograft models have shown that this compound not only inhibits tumor growth but also reduces angiogenesis within the tumor microenvironment. Notably:

  • Efficacy in Tumor Models: The compound demonstrated robust anti-tumor activity in models of solid tumors, leading to reduced tumor volume and increased survival rates among treated subjects .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • BMS-540215 : A related compound showed promising results in clinical trials for solid tumors, indicating a favorable safety profile and significant anti-tumor efficacy .
  • BMS-582664 : This l-alanine prodrug exhibited enhanced bioavailability and was evaluated in clinical settings, reinforcing the therapeutic promise of indole-based inhibitors .

Safety and Toxicology

While initial studies suggest a favorable safety profile, further toxicological assessments are necessary to fully understand the long-term effects and potential side effects associated with this compound. Current data indicate minimal safety liabilities in preclinical models.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, and how is reaction completion validated?

  • Methodology : The compound can be synthesized via tert-butyl carbamate deprotection using HCl in ethanol under ice-cooling (0–10°C), followed by reflux and recrystallization. Reaction progress is monitored by HPLC until the starting material (tert-butyl ester) is consumed. Yield and purity (e.g., 80.3% yield, 99% purity) depend on solvent volume, HCl concentration, and temperature control during crystallization .
  • Validation : HPLC retention time comparison and LC-MS for molecular weight confirmation ensure product identity.

Q. How is the purity of the compound assessed, and what analytical techniques are recommended for quality control?

  • Methodology : Purity is validated via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS for mass confirmation. Residual solvents are quantified using gas chromatography (GC), while elemental analysis verifies stoichiometry .

Q. What preliminary biological screening methods are used to evaluate its kinase inhibitory activity?

  • Methodology : Kinase inhibition assays (e.g., VEGFR2, PDGFR-α) employ recombinant kinases, ATP analogs, and fluorescent substrates. IC50 values are calculated using dose-response curves. Cell-based viability assays (e.g., MTT in cancer cell lines) assess antiproliferative effects .

Advanced Research Questions

Q. How can structural modifications enhance solubility without compromising target affinity?

  • Methodology : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the quinazoline or indole moieties. Solubility is tested via shake-flask method in PBS (pH 7.4), while kinase binding affinity is evaluated using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in biological activity across different cell lines or models?

  • Methodology : Cross-validate using orthogonal assays (e.g., Western blot for phosphorylated RTKs vs. functional cell migration assays). Pharmacokinetic studies in murine models assess bioavailability and tissue distribution to explain efficacy gaps .

Q. How is the crystal structure determined, and what insights does it provide for drug design?

  • Methodology : Single-crystal X-ray diffraction (e.g., methanol solvate form) reveals hydrogen bonding (O–H···N) and π-π stacking interactions between quinazoline and indole rings. These interactions guide rational design of analogs with improved stability .

Q. What metabolic pathways are involved in its clearance, and how are reactive metabolites identified?

  • Methodology : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Cytochrome P450 isoforms responsible for oxidation (e.g., CYP3A4) are identified using isoform-specific inhibitors .

Properties

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDMWBMVOITFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437066
Record name 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574745-76-9
Record name 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-(Benzyloxy)-4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazoline (40 kg) was dissolved in 1-methyl-2-pyrrolidinone (206 kg) at 40-45° C. This solution was charged to an inerted pressure vessel containing 10% palladium on carbon catalyst (0.235 kg of approximately 50% water wet catalyst). A line wash of 1-methyl-2-pyrrolidinone at 40-45° C. (35 kg) was applied. The mixture was hydrogenated at 45° C. and 3 barg for 3.5 hours. The reactor was purged with nitrogen and recirculated through a Gaf filter before being filtered through a 1 μm Pall filter into a new reactor. A line wash of 1-methyl-2-pyrrolidinone (66 kg) through the filters was applied to give a solution of 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol. To this solution was added potassium carbonate (10.3 kg) and the mixture heated to 80° C.
Quantity
206 kg
Type
solvent
Reaction Step One
Quantity
0.235 kg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-7-(benzyloxy)-6-methoxyquinazoline (Compound 2, 0.46 g, 1.1 mmol) was dissolved in N,N-dimethylformamide (10 mL). Palladium hydroxide catalyst (250 mg, 10% on carbon) was added, followed by ammonium formate (0.67 g, 10.6 mmol). The reaction solution was stirred for 2 hours at room temperature. The catalyst was filtered through a CELITE pad, then the solution was evaporated, then dried in high vacuum overnight to generate Compound 3 as a brown solid (0.36 g, 100%) m/z: 340 (M+H, 100%) (positive ionization mode).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 7-benzyloxy-4-(4-fluoro-2-methylindol-5-yloxy)-6-methoxyquinazoline (8.2 g, 19.1 mmol), ammonium formate (12 g, 190 mmol) in DMF (50 ml) containing 10% palladium on carbon (2 g) was stirred at ambient temperature for 1.5 hours. The mixture was diluted with ethyl acetate and filtered over diatomaceous earth A solid precipitated out of the filtrate. The solid was filtered off. The filtrate was washed with aqueous sodium hydrogen carbonate, followed by brine and dried over magnesium sulphate. The volatiles were removed under vacuum. The residual solid was combined with the solid previously isolated from the filtrate and was then triturated with acetonitrile under cooling. The precipitate was filtered, washed with acetonitrile followed by diethyl ether and dried under vacuum to give 4-(4-fluoro-2-methylindol-5-yloxy)-7-hydroxy-6-methoxyquinazoline (6.48 g, quant.).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Hydroxyphenyl)-phenyliodanium
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
(2-Hydroxyphenyl)-phenyliodanium
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
(2-Hydroxyphenyl)-phenyliodanium
(2-Hydroxyphenyl)-phenyliodanium
4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.